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Compound of Interest

Compound Name: ADX71441

Cat. No.: B15620548

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration
routes, and experimental protocols for the novel GABAB receptor positive allosteric modulator
(PAM), ADX71441, in various rodent models. The information is compiled from preclinical
studies investigating its efficacy in models of anxiety, pain, overactive bladder, and alcohol use
disorder.

Overview of ADX71441

ADX71441 is a potent and selective positive allosteric modulator of the GABAB receptor.[1][2]
As a PAM, it does not directly activate the receptor but enhances the effect of the endogenous
agonist, GABA. This mechanism is thought to offer a more nuanced modulation of the
GABAergic system, potentially avoiding the side effects associated with direct agonists like
baclofen, such as sedation and tolerance.[3] Preclinical research has demonstrated that
ADX71441 is orally bioavailable and brain penetrant in both mice and rats.[2]

Quantitative Data Summary: ADX71441 Dosage in
Rodent Models

The following tables summarize the effective dosages of ADX71441 observed in various in vivo
rodent studies.
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Table 1: ADX71441 Dosage in Mouse Models
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Indication

Mouse
Strain

Route of
Administrat Vehicle

ion

Effective

Dose Range

Observed
Effects

Anxiety

Oral (p.o.) -

MED: 3
mg/kg

Anxiolytic-like
effects in
marble
burying and
elevated plus

maze tests.

[2]

Visceral Pain

Acute p.o. -

Not specified

Reduced
writhing in
acetic acid-
induced

writhing test.

[2]

Motor

Impairment

p.o. -

10 mg/kg

Reduced
locomotor
activity.[2]

Hypothermia

Acute p.o. -

MED: 10
mg/kg

Reduced
body

temperature.

[2]

Overactive
Bladder
(OAB)

C57BL/6J

p.o. 1% CMC

1,3,10
mg/kg

10 mg/kg
increased
urinary
latency and
reduced
urinary
events and

volume.[1]

Alcohol

Dependence

C57BL/6J

p.o. 1% CMC

3,10, 30
mg/kg

10 and 30
mg/kg

significantly
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reduced
ethanol
intake in a
"drinking-in-
the-dark"
model.[4][5]

Alcohol
Dependence
(Intermittent

Access)

C57BL/6J

p.o.

1% CMC

3,10, 17
mg/kg

Potent and
selective
reduction of
ethanol
drinking.[4][5]

MED: Minimum Effective Dose CMC: Carboxymethyl cellulose

Table 2: ADX71441 Dosage in Rat Models
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Indication

Rat Strain

Route of
Administrat
ion

Vehicle

Effective
Dose Range

Observed
Effects

Anxiety

p.o.

MED: 3
mg/kg

Anxiolytic-like
effects in the
elevated plus

maze test.[2]

Muscle

Relaxation

p.o.

MED: 10
mg/kg

Dose-
dependently
reduced time

on rotarod.[2]

Motor

Impairment

p.o.

3 mg/kg

Reduced
locomotor

activity.[2]

Hypothermia

Acute p.o.

MED: 10
mg/kg

Transiently
reduced body

temperature.

[2]

Alcohol Self-
Administratio

n

Intraperitonea

1G.p.)

1% CMC

1,3,10,30
mg/kg

Dose-
dependently
decreased
alcohol self-
administratio
n. Higher
potency in
alcohol-
dependent
rats (1 mg/kg
effective).[6]

Bladder Pain

Sprague-

Dawley

i.p. &i.c.v.

Not specified

Dose-
dependent
decrease in
viscero-motor

response to
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bladder and
colorectal

distension.[7]

MED: Minimum Effective Dose CMC: Carboxymethyl cellulose i.c.v.: Intracerebroventricular

Table 3: Pharmacokinetic Parameters of ADX71441 in

Mice
Route of Terminal Half-
L . Dose Cmax Tmax .
Administration life
Oral (p.o.) 10 mg/kg 673 £ 50 ng/ml 2 hours ~5 hours

Data from male C57BL/6J mice.[4]

Experimental Protocols
Drug Preparation and Administration

Vehicle: ADX71441 is typically suspended in a 1% solution of carboxymethyl cellulose (CMC)
in water for oral (p.o.) or intraperitoneal (i.p.) administration.[1][4][6]

Oral Administration (Gavage):

Prepare the required dose of ADX71441 suspended in 1% CMC.

Gently restrain the mouse or rat.

Use a gavage needle to deliver the suspension directly into the stomach. The volume is
typically 5-10 ml/kg.[4]

Administer the compound 30 minutes prior to behavioral testing to allow for absorption.[4]

Intraperitoneal Administration:

e Prepare the required dose of ADX71441 suspended in 1% CMC.
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» Position the animal on its back and gently restrain it.

« Inject the suspension into the lower right quadrant of the abdomen, avoiding the midline to
prevent injury to internal organs.[6][8] The injection volume is typically 1 or 3 ml/kg.[6]

Intravenous Administration (Guinea Pig Model):

 In anesthetized guinea pigs, ADX71441 was administered intravenously (i.v.) to assess its
effects on cystometric parameters.[1][9]

Anxiety Models

Elevated Plus Maze (Mice and Rats):

The apparatus consists of two open arms and two closed arms elevated from the floor.

o Administer ADX71441 (e.g., 3 mg/kg, p.o.) or vehicle.

» After the absorption period, place the animal in the center of the maze, facing an open arm.

» Record the time spent in and the number of entries into the open and closed arms for a set
period (e.g., 5 minutes).

o Anxiolytic-like effects are indicated by a significant increase in the time spent and entries into
the open arms.[2]

Marble Burying Test (Mice):

e Place 20-25 marbles evenly on top of 5 cm of bedding in a standard mouse cage.

Administer ADX71441 (e.g., 3 mg/kg, p.o.) or vehicle.

After the absorption period, place a single mouse in the cage.

After 30 minutes, count the number of marbles that are at least two-thirds buried in the
bedding.

A reduction in the number of buried marbles suggests anxiolytic-like activity.[2]
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Overactive Bladder (OAB) Model (Mice)

o Administer ADX71441 (1, 3, or 10 mg/kg, p.o.) or vehicle (1% CMC).[1]
e Overhydrate the mice with water.
e Challenge with furosemide to induce diuresis.

e Place the mice in micturition chambers and monitor urinary parameters such as latency to
first urination, number of urinary events, and total urinary volume.[1]

Alcohol Drinking Models (Mice)

Drinking-in-the-Dark (DID) Model:

House male C57BL/6J mice individually.

o For 3 days, replace the water bottle with a bottle containing 20% ethanol for 2-4 hours,
starting 3 hours into the dark cycle.

e On the fourth day, administer ADX71441 (3, 10, or 30 mg/kg, p.o.) or vehicle 30 minutes
before access to the ethanol bottle.[4][5]

» Measure ethanol and water consumption at several time points (e.g., 1, 2, 3, and 4 hours).[4]
Intermittent Access to Alcohol Model:

e Provide mice with access to one bottle of 20% ethanol and one bottle of water for 24 hours
on alternating days for several weeks.

o Following this period, administer ADX71441 (3, 10, or 17 mg/kg, p.0.) or vehicle before a
drinking session.

¢ Measure ethanol and water intake.[4][5]

Visualizations
GABAB Receptor PAM Signaling Pathway
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Caption: Mechanism of ADX71441 as a GABAB Positive Allosteric Modulator.

Experimental Workflow for Anxiety Models
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Caption: General workflow for assessing anxiolytic effects of ADX71441.

Experimental Workflow for Alcohol Drinking Models
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Caption: Workflow for evaluating ADX71441 in mouse models of alcohol consumption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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